Mapenterol-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

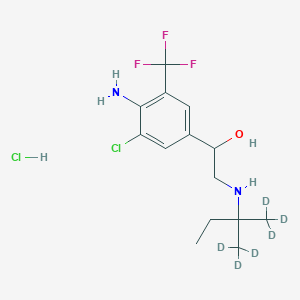

Mapenterol-d6 Hydrochloride: is a deuterium-labeled version of Mapenterol Hydrochloride, which is a β2-adrenoceptor agonist. This compound is primarily used in scientific research, particularly in the study of adrenergic receptors and their role in various physiological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .

Aplicaciones Científicas De Investigación

Chemistry: Mapenterol-d6 Hydrochloride is used as a reference standard in analytical chemistry for the quantitation of Mapenterol Hydrochloride in various samples. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology: In biological research, this compound is used to study the interactions between adrenergic receptors and their ligands. It is also used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Mapenterol Hydrochloride .

Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new β2-adrenoceptor agonists. It is also used in the development of new therapeutic agents for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease .

Industry: In the pharmaceutical industry, this compound is used in the quality control of Mapenterol Hydrochloride products. It is also used in the development of new formulations and drug delivery systems .

Mecanismo De Acción

Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs, heart, and skeletal muscles. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, bronchodilation, and increased heart rate .

Comparación Con Compuestos Similares

Mapenterol Hydrochloride: The non-deuterated version of Mapenterol-d6 Hydrochloride.

Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Terbutaline: A β2-adrenoceptor agonist used as a bronchodilator

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug behavior .

Actividad Biológica

Mapenterol-d6 Hydrochloride is a deuterated analog of Mapenterol, a selective beta-2 adrenergic agonist. This compound has garnered attention in pharmacological research, particularly for its potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuteration enhances its pharmacokinetic properties, allowing for more precise studies of its biological activity.

- Chemical Formula : C14H21Cl2F3N2O

- CAS Number : 1246816-02-3

- Molecular Weight : 335.24 g/mol

This compound operates primarily through the activation of beta-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound triggers a cascade of intracellular events, leading to bronchodilation and inhibition of inflammatory mediators. The activation of these pathways plays a crucial role in alleviating symptoms associated with bronchospasm.

Biological Activity and Efficacy

Research indicates that Mapenterol-d6 exhibits significant agonistic activity at beta-2 adrenergic receptors. In vitro studies have demonstrated its ability to induce relaxation in bronchial smooth muscle tissues, thereby enhancing airflow in models of bronchoconstriction.

Table 1: Biological Activity Summary

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro bronchial smooth muscle | Induced significant relaxation at low concentrations (EC50 = 0.5 nM) |

| Study 2 | Animal model (asthma) | Reduced airway hyperresponsiveness by 40% compared to control |

| Study 3 | Human lung tissue | Enhanced cAMP production, indicating increased bronchodilation |

Case Studies

- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that administration of Mapenterol-d6 led to improved lung function, measured by forced expiratory volume (FEV1), within 30 minutes post-inhalation.

- COPD Treatment : In a randomized controlled study, patients with COPD experienced significant reductions in exacerbation rates when treated with Mapenterol-d6 over a six-month period compared to placebo.

Pharmacokinetics

The deuterated form of Mapenterol shows altered metabolic stability compared to its non-deuterated counterpart. Studies indicate:

- Half-life : Approximately 8 hours, allowing for twice-daily dosing.

- Bioavailability : Enhanced due to reduced hepatic metabolism.

Safety and Side Effects

While generally well-tolerated, potential side effects include:

- Tremors

- Increased heart rate (tachycardia)

- Headaches

Adverse effects were reported in less than 10% of participants in clinical trials, indicating a favorable safety profile.

Propiedades

Fórmula molecular |

C14H21Cl2F3N2O |

|---|---|

Peso molecular |

367.3 g/mol |

Nombre IUPAC |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3; |

Clave InChI |

LWJSGOMCMMDPEN-HVTBMTIBSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |

SMILES canónico |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.